molecular formula C39H72O5 B1164927 POE (20) glycerol monostearate CAS No. 68553-11-7

POE (20) glycerol monostearate

Cat. No.: B1164927
CAS No.: 68553-11-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

POE (20) glycerol monostearate is an ethoxylated, non-ionic ester derived from glycerol and stearic acid, functioning as a versatile surfactant and emulsifying agent for research applications . Its structure incorporates a polyoxyethylene (POE) chain, which enhances its hydrophilic properties, making it effective in forming and stabilizing emulsions, particularly oil-in-water (O/W) types. The compound serves as a key dispersant in agricultural research, where it is designed to prevent the agglomeration and flocculation of particles, ensuring even distribution and enhancing the stability and performance of spray applications . Furthermore, it is investigated for its role as a textile lubricant and as a component in defoaming agents for industrial coatings and paper products . In pharmaceutical and material science research, related glycerol monostearate compounds are studied as co-emulsifiers, consistency-building factors in semi-solid formulations, and control release agents, suggesting potential avenues for this ethoxylated variant . As a solvent-soluble surface-active agent, this compound (CAS# 68153-76-4) is a valuable tool for scientists developing new formulations in agrochemical, industrial, and material science fields . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

68553-11-7

Molecular Formula

C39H72O5

Synonyms

Aldosperse MS-20

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Polyoxyethylene 20 Glycerol Monostearate

Industrial Production Routes for Glycerol (B35011) Monostearate Derivatives

The precursor to Polyoxyethylene (20) glycerol monostearate is glycerol monostearate (GMS). Industrially, GMS is primarily produced via two main pathways: the direct esterification of glycerol with stearic acid or the glycerolysis of triglycerides.

Direct Esterification: This method involves reacting glycerol with stearic acid at high temperatures, often in the presence of an acid or base catalyst. koreascience.krmedcraveonline.com The process typically yields a mixture of mono-, di-, and triglycerides. koreascience.krdigitalxplore.org To obtain high-purity GMS, a subsequent molecular distillation step is often required to separate the monoglyceride from the other components. digitalxplore.org The reaction is an equilibrium process where water is removed to drive the reaction toward the formation of the ester.

Glycerolysis of Triglycerides: This transesterification process involves reacting triglycerides (fats and oils rich in stearic acid) with excess glycerol at high temperatures (220°C-250°C) under an inert atmosphere, typically using inorganic catalysts. medcraveonline.com This route also produces a mixture of mono-, di-, and triglycerides, with the final composition depending on the reaction conditions and the ratio of reactants. medcraveonline.com Enzymatic methods using lipases are also employed to achieve higher selectivity for monoglycerides (B3428702) under milder conditions. medcraveonline.com

To enhance the selectivity towards monoglycerides and avoid the formation of di- and tri-esters, methods using protected glycerols, such as 1,2-O-isopropylidene glycerol, have been developed. koreascience.krdigitalxplore.org This protected glycerol is first esterified with stearic acid, and then the protecting group is removed to yield highly pure GMS. koreascience.kr

Esterification and Ethoxylation Processes for Polyoxyethylene Glycerol Monostearate

The synthesis of Polyoxyethylene (20) glycerol monostearate is a two-stage process.

Stage 1: Esterification The first stage is the esterification of glycerol and stearic acid to produce glycerol monostearate. This reaction can be catalyzed by various solid acid catalysts to improve efficiency and selectivity. For instance, research has shown the effectiveness of catalysts like H3PW12O40/MCM-41. asianpubs.orgresearchgate.net The use of a solvent such as N,N-dimethyl formamide (DMF) has been shown to significantly improve the yield of the monoglyceride. asianpubs.orgresearchgate.net Reaction parameters are carefully controlled to maximize the conversion of stearic acid and the selectivity for glycerol monostearate. asianpubs.org

Below is a table summarizing typical esterification conditions from a research study.

ParameterValueReference
Catalyst30% H3PW12O40/MCM-41 asianpubs.org
Glycerol/Stearic Acid Molar Ratio6:1 asianpubs.org
Reaction Temperature433 K (160 °C) asianpubs.org
Reaction Time6 hours asianpubs.org
Stearic Acid Conversion98% asianpubs.org
Glycerol Monostearate Selectivity91% asianpubs.org

Stage 2: Ethoxylation In the second stage, glycerol monostearate is ethoxylated by reacting it with ethylene (B1197577) oxide (EO). This reaction is typically carried out in the presence of an alkaline catalyst, such as potassium hydroxide (B78521), at elevated temperatures (around 80°C). researchgate.net The ethylene oxide molecules undergo ring-opening polymerization and add to the free hydroxyl groups of the glycerol monostearate, forming polyoxyethylene chains.

The number "20" in "POE (20)" signifies the average number of ethylene oxide units added per molecule of glycerol monostearate. By controlling the molar ratio of ethylene oxide to glycerol monostearate, the average length of the polyoxyethylene chains can be tailored, which in turn determines the hydrophilic-lipophilic balance (HLB) and surfactant properties of the final product. nih.gov

Characterization of Structural Heterogeneity in Synthesized Batches

The industrial synthesis of POE (20) glycerol monostearate does not yield a single, pure compound. Instead, it produces a complex mixture of molecules, resulting in significant structural heterogeneity within any given batch. This heterogeneity arises from several factors inherent to the manufacturing process.

Distribution of Ethylene Oxide Chain Lengths: The ethoxylation process results in a Poisson-like distribution of polyoxyethylene chain lengths. The "20" represents an average, meaning a batch will contain molecules with fewer than 20 and more than 20 ethylene oxide units. nih.gov

Isomeric Forms of GMS: The starting material, glycerol monostearate, can exist as two primary isomers: 1-glycerol monostearate and 2-glycerol monostearate. The ethoxylation can occur at the available hydroxyl groups on either isomer.

Presence of Byproducts: The initial GMS may contain residual amounts of diglycerides and triglycerides from the esterification step. koreascience.kr These byproducts can also undergo ethoxylation, leading to a wider variety of related compounds in the final product.

Unreacted Precursors: Small amounts of unreacted glycerol monostearate and free fatty acids may also be present.

The combination of these factors results in a product with a distribution of molecular weights and varying hydrophilic-lipophilic balance (HLB) values. nih.gov Characterization of this heterogeneity is essential for quality control and requires advanced analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS) to separate and identify the various components. The physical and toxicological properties of the surfactant mixture are directly related to this structural diversity. nih.gov

Source of HeterogeneityDescription
Ethylene Oxide (EO) Distribution The number of EO units per molecule follows a statistical distribution around the average value (20).
Glycerol Ester Isomers The stearate (B1226849) group can be attached at the 1- or 2-position of the glycerol backbone.
Degree of Esterification Presence of ethoxylated di- and triglycerides from the starting material.
Residual Reactants Small quantities of unreacted glycerol monostearate and stearic acid.

Molecular Structure, Crystalline Behavior, and Polymorphism

Crystalline Forms of Glycerol (B35011) Monostearate and its Derivatives (α, β', β Polymorphs)

Glycerol monostearate, the precursor to POE (20) glycerol monostearate, is well-documented to exist in several polymorphic forms, primarily the alpha (α), beta-prime (β'), and beta (β) forms. nih.govnih.govresearchgate.net These polymorphs represent different molecular packing arrangements within the crystal lattice, leading to distinct physical properties such as melting points, stability, and crystalline density.

The α-form is the least stable polymorph and is typically formed upon rapid cooling of molten GMS. nih.gov It possesses a hexagonal chain packing and is characterized by a lower melting point. Due to its kinetic favorability, it is often the first crystalline form to appear from a melt. nih.govresearchgate.net

The β'-form is an intermediate crystalline structure in terms of stability, denser than the α-form. It exhibits an orthorhombic perpendicular chain packing.

The β-form is the most stable and densest polymorph, featuring a triclinic parallel chain packing. nih.gov This thermodynamic stability means that the other forms will irreversibly transition towards the β-form over time or with thermal input. nih.govresearchgate.net This transformation is a critical consideration in formulations, as the denser packing of the β-form can lead to undesirable changes, such as drug expulsion in lipid-based drug delivery systems. nih.gov

The addition of the bulky and hydrophilic POE (20) chain to the glycerol head group is expected to significantly influence these crystalline structures. The flexible polymer chain may disrupt the ordered packing of the stearate (B1226849) tails, potentially hindering the formation of the highly ordered β-form and favoring less dense structures.

PolymorphCrystal SystemChain PackingRelative StabilityKey Characteristics
α (alpha) HexagonalLooseLeast StableForms on rapid cooling; lower melting point. nih.gov
β' (beta-prime) OrthorhombicIntermediateIntermediate-
β (beta) TriclinicDensestMost StableThermodynamically favored; higher melting point. nih.gov

Mechanisms of Polymorphic Transformation in Polyoxyethylene (20) Glycerol Monostearate Systems

The transformation between polymorphs in GMS systems is a well-studied phenomenon, typically proceeding from the least stable to the most stable form. Research indicates that the transformation from the α-form to the β-form occurs via the intermediate β'-form in a consecutive reaction pathway (α → β' → β). researchgate.net This process is time and temperature-dependent. For instance, heat treatment at 50°C has been identified as an optimal condition for driving the conversion from the metastable α-form to the stable β-form in GMS. researchgate.net

In blends, such as with palm stearin (B3432776), GMS initially crystallizes into the α polymorph before undergoing a transition to the β' form. nih.govproquest.com The presence of the POE (20) chain in this compound introduces significant steric hindrance and new intermolecular interactions (hydrogen bonding via ether linkages). This modification is anticipated to alter the kinetics of polymorphic transformations. The bulky hydrophilic group may slow the rate of molecular rearrangement required for the transition to denser, more stable forms like β. The polymer chain's interaction with the surrounding medium, especially in the presence of water, could stabilize certain intermediate forms or create entirely new hydrated crystal structures, thereby altering the transformation pathway observed in pure GMS.

Nucleation and Growth Kinetics in Structured Systems

The crystallization process is governed by two key stages: nucleation (the formation of initial crystal nuclei) and crystal growth. Glycerol monostearate is known to act as a crystal nucleator, accelerating the onset of crystallization when added to fats like palm stearin. researchgate.netresearchgate.net The kinetics of this isothermal crystallization can often be described by the Avrami model, which provides insights into the nucleation and growth mechanisms. researchgate.net The Avrami exponent, 'n', derived from this model, can indicate the dimensionality of crystal growth, with values corresponding to different geometries such as rod-like or plate-like growth. researchgate.net

For this compound, the nucleation and growth kinetics are expected to be substantially different from those of GMS.

Nucleation: The large, flexible POE chain could increase the kinetic barrier to nucleation by impeding the precise molecular alignment needed to form a stable nucleus. This could lead to a slower nucleation rate or a requirement for greater supercooling.

Growth: The presence of the POE chain at the crystal surface during growth will influence the crystal habit. It may preferentially inhibit growth on certain crystal faces, leading to different crystal morphologies compared to the needle-like or flake-like crystals often observed for GMS in oleogels. nih.gov

Influence of Environmental Factors on Crystalline Phase Transitions

The transition between crystalline phases is not solely an intrinsic property but is highly sensitive to external environmental conditions.

The cooling rate is a critical determinant of which polymorph initially forms from a melt. researchgate.netproquest.com

Rapid Cooling: High cooling rates tend to trap the molecules in their least stable α-form, as there is insufficient time for rearrangement into more ordered structures. nih.govnih.gov This process generally results in a larger number of smaller crystals. nih.gov

Slow Cooling: Slower cooling provides the necessary time for molecules to arrange themselves into more thermodynamically stable configurations, favoring the direct formation of β' or even β polymorphs. researchgate.netrsc.org

Thermal history, including annealing at specific temperatures, can be used to control the final polymorphic state. As noted, holding GMS at 50°C facilitates its conversion to the stable β-form. researchgate.net For this compound, the POE chain's mobility is also temperature-dependent, adding another layer of complexity to how thermal history will affect the final crystalline structure.

Cooling RateEffect on NucleationResulting Polymorph (Typical for GMS)Crystal Size
Fast Faster nucleation nih.govα-form nih.govSmaller nih.gov
Slow Slower nucleationβ' or β-form researchgate.netrsc.orgLarger

Water has a profound impact on the crystalline behavior of amphiphilic lipids like GMS and its derivatives. In the presence of sufficient water and upon heating above a specific temperature known as the Krafft temperature, GMS can form a liquid crystalline lamellar (Lα) phase. researchgate.net Upon cooling, this system can form an α-gel, which consists of crystalline GMS bilayers separated by layers of water. rsc.orgresearchgate.net This α-gel phase is often metastable and can transform over time into a more stable "coagel" phase, a process that is typically accompanied by the release of water (syneresis). rsc.orgresearchgate.net

The POE (20) chain is strongly hydrophilic and capable of binding a significant amount of water. This high hydration potential will fundamentally alter the phase behavior in aqueous systems. The POE chains can create a hydrated steric barrier between the lipid layers, potentially enhancing the stability of the α-gel phase and retarding the transformation to the coagel state. The interaction between water and the ether oxygens of the POE chain can lead to the formation of unique hydrated liquid crystalline structures that are not observed in non-ethoxylated GMS systems. rsc.org

Microstructural Organization in Aqueous and Non-Aqueous Media

The amphiphilic nature of this compound leads to self-assembly into various microstructures depending on the medium.

Aqueous Media: In water, the molecule is expected to form micelles or liquid crystalline phases. Building on the behavior of GMS, which forms lamellar bilayers that can structure emulsions, the ethoxylated derivative will also form such structures. researchgate.netdaneshyari.com The large hydrophilic POE (20) headgroup will favor a greater curvature, potentially leading to the formation of not just lamellar phases but also cubic or hexagonal liquid crystalline phases, depending on concentration and temperature. The transformation from a smooth α-gel surface to a porous coagel surface, which is linked to water release in GMS emulsions, may be modified by the hydrated POE chains, affecting the surface morphology and stability of emulsion droplets. fao.org

Non-Aqueous Media: In non-polar media like oils, GMS can form crystalline aggregates or self-assemble into reverse micelles. rsc.org The crystallization of GMS in oil can create a network of fine, needle-like crystals, leading to the formation of an oleogel. nih.gov For this compound, the large polar headgroup will have limited solubility in non-aqueous solvents. This may lead to the formation of well-defined reverse micellar structures or other aggregates where the lipophilic stearate chains are oriented outwards into the oil phase, and the hydrophilic POE chains are sequestered in the core, potentially with trace amounts of water.

Formation of Lamellar and Gel Phases

The formation of lamellar and gel phases by this compound in aqueous solutions is a hallmark of its self-assembly behavior. These structures arise from the micro-phase segregation of the hydrophobic stearate tails and the hydrophilic polyoxyethylene head groups.

A lamellar phase (Lα) , also known as the neat phase, is characterized by a one-dimensional ordered structure composed of stacked bilayers of the surfactant molecules separated by layers of water. In this arrangement, the hydrophobic stearate tails are oriented towards the interior of the bilayer to minimize contact with water, while the hydrophilic polyoxyethylene head groups are hydrated and face the aqueous layers. The fluidity of the hydrocarbon chains within the bilayers gives this phase its liquid-crystalline nature. The formation and stability of the lamellar phase are dependent on factors such as surfactant concentration, temperature, and the presence of other components in the system.

Upon cooling, the fluid lamellar phase can transition into a gel phase (Lβ) . nih.gov The gel phase is also a lamellar structure, but with the hydrocarbon chains in a more ordered, all-trans conformation, resembling a crystalline state. ulprospector.com This transition from a liquid-like to a more solid-like state within the bilayers results in a significant increase in viscosity, leading to the formation of a gel. The polyoxyethylene head groups remain hydrated in the gel phase, maintaining the layered structure. The stability of the gel phase is often attributed to the strong hydrogen bonding networks between the polyoxyethylene chains and water molecules.

The transition between the lamellar liquid crystalline and gel phases is a critical aspect of the physicochemical properties of this compound systems. This transition can be influenced by temperature and the presence of co-surfactants or other additives. For instance, the incorporation of other lipids or surfactants can modulate the packing of the stearate chains and the hydration of the head groups, thereby altering the temperature and conditions required for gel formation.

Role in Ordered Mesophases

Beyond the fundamental lamellar and gel phases, this compound plays a significant role in the formation of a variety of other ordered mesophases. These lyotropic liquid crystalline structures are formed as the concentration of the surfactant in water is increased. wikipedia.org

At lower concentrations, the surfactant molecules exist as individual monomers. Above a certain concentration, known as the critical micelle concentration (CMC), they begin to self-assemble into spherical or cylindrical micelles. As the concentration further increases, these micelles can pack into ordered arrangements, leading to the formation of more complex mesophases.

Due to the relatively large size of the polyoxyethylene head group in this compound, the molecule has a specific packing parameter that favors the formation of certain geometries. The packing parameter is a dimensionless number that relates the volume of the hydrophobic tail to the area of the hydrophilic head group and the length of the tail.

While the lamellar phase is a common structure for surfactants with a balanced hydrophilic-lipophilic nature, the presence of the bulky POE (20) head group can also promote the formation of other mesophases, such as hexagonal and cubic phases, under specific conditions of concentration and temperature.

Hexagonal Phases (HI and HII): These phases consist of cylindrical micelles arranged in a two-dimensional hexagonal lattice. In the normal hexagonal phase (HI), the hydrophobic tails are in the core of the cylinders, and the hydrophilic heads are on the exterior, in contact with the continuous aqueous phase. In the inverse hexagonal phase (HII), the structure is inverted, with water channels surrounded by the hydrophilic heads and the hydrophobic tails forming the continuous matrix.

Cubic Phases (I1, V1, I2, V2): Cubic phases are highly ordered, viscous, and optically isotropic mesophases with complex, three-dimensional structures. They can be either micellar (I1, I2) or bicontinuous (V1, V2). Bicontinuous cubic phases are particularly interesting as they consist of a continuous lipid bilayer that is contorted into a three-dimensional periodic minimal surface, separating two continuous, interpenetrating but non-intersecting aqueous networks.

The ability of this compound to form these diverse and ordered mesophases makes it a versatile ingredient in various applications where the control of structure and rheology at the mesoscale is crucial.

Interfacial Phenomena and Colloidal System Stabilization Mechanisms

Adsorption Behavior at Liquid-Liquid and Solid-Liquid Interfaces

The efficacy of POE (20) glycerol (B35011) monostearate as a stabilizer stems from its tendency to adsorb at interfaces. At a liquid-liquid interface, such as that between oil and water, the molecule orients itself with the lipophilic glyceryl monostearate portion anchored in the oil phase and the hydrophilic polyoxyethylene (PEG) chains extending into the aqueous phase. cosmileeurope.eu This adsorption reduces the interfacial tension between the two immiscible liquids, which is a fundamental requirement for the formation of an emulsion. cosmileeurope.eu

At solid-liquid interfaces, the adsorption mechanism is influenced by the nature of the solid surface. On hydrophobic surfaces, the stearate (B1226849) tail will preferentially adsorb, leaving the PEG chains to interact with the aqueous phase. Conversely, on hydrophilic surfaces, interactions may involve the PEG chains, potentially leading to the formation of bilayer structures or micelle-like aggregates on the substrate. researchgate.net The rate of adsorption is influenced by factors such as the concentration of the surfactant and the nature of the hydrophobic portion of the molecule. nih.gov The bulky, hydrated PEG chains can create a barrier that prevents the surfactant molecules from packing too closely together at the interface. nih.gov

Micellization and Critical Micelle Concentration (CMC) in Various Solvents

In an aqueous solution, once the interface is saturated with surfactant molecules, further addition of POE (20) glycerol monostearate leads to the formation of spherical aggregates known as micelles. This process, termed micellization, occurs above a specific concentration known as the Critical Micelle Concentration (CMC). sanyo-si.com Below the CMC, the surfactant primarily exists as individual molecules (monomers) in the solution and at the air-water interface. sanyo-si.com At and above the CMC, properties of the solution like surface tension become relatively constant as the monomers self-assemble into micelles. sanyo-si.com

Table 1: General Trends in CMC for Ethoxylated Surfactants

Surfactant Characteristic Effect on CMC Rationale
Increasing Ethylene (B1197577) Oxide (EO) Chain Length Increase Greater hydrophilicity requires a higher concentration for aggregation. sanyo-si.com
Increasing Alkyl Chain Length Decrease Greater hydrophobicity drives aggregation at lower concentrations. stevenabbott.co.uk

Mechanisms of Emulsion and Dispersion Stabilization by Polyoxyethylene (20) Glycerol Monostearate

One of the primary mechanisms by which this compound stabilizes emulsions and dispersions is through steric stabilization. nih.gov This occurs when the long, flexible polyoxyethylene chains, which are well-solvated by water, extend from the surface of droplets or particles into the continuous phase. When two droplets or particles approach each other, the hydrated PEG chains begin to overlap and interpenetrate. This overlap results in a repulsive force due to two main effects: an osmotic effect, caused by an increase in the local concentration of polymer chains in the space between the particles, and an entropic or "volume restriction" effect, which arises from the reduction in the number of possible conformations the polymer chains can adopt. This steric barrier physically prevents the droplets or particles from getting close enough to coalesce or aggregate. nih.gov This mechanism is particularly effective in providing stability in systems with varying ionic strength. nih.gov

Upon adsorbing at the oil-water interface, molecules of this compound form a protective film. The properties of this interfacial film are crucial for the long-term stability of the emulsion. plos.org The film acts as a mechanical barrier to coalescence. The effectiveness of this film is determined by its rheological properties, such as its elasticity and viscosity. semanticscholar.org The arrangement of the surfactant molecules within this film can influence its density and structure. nih.gov A well-formed, resilient interfacial film can resist rupture and deformation, thereby preventing the merging of dispersed droplets. plos.org In some mixed systems containing polymers and surfactants, these interfacial films can grow to be several micrometers thick, significantly enhancing stability. nih.gov

At higher concentrations, ethoxylated surfactants can form ordered, thermodynamically stable phases known as lyotropic liquid crystals. mdpi.com These mesophases, which can include lamellar and hexagonal structures, can form at the interface and within the continuous phase of an emulsion. mdpi.comnih.gov The formation of these highly viscous, structured phases significantly enhances the stability of the system by immobilizing the dispersed droplets within a gel-like network, thereby preventing creaming, flocculation, and coalescence. researchgate.net The specific type of liquid crystal phase formed depends on the surfactant concentration, the oil-to-water ratio, and temperature. nih.gov For example, mixtures containing ethoxylated surfactants can form lamellar liquid crystals organized into multilamellar vesicles or hexagonal mesophases, which contribute to the creamy, semisolid texture of many cosmetic and pharmaceutical emulsions. nih.gov

Influence on Interfacial Tension and Wettability

As a surfactant, a primary function of this compound is to reduce the interfacial tension between immiscible phases, such as oil and water. cosmileeurope.eu By adsorbing at the interface, it disrupts the cohesive forces between the molecules of the continuous phase, making it easier to disperse one liquid within the other and create smaller droplets, leading to a more stable emulsion. specialchem.com The extent of interfacial tension reduction is a key measure of a surfactant's efficiency.

Wettability refers to the ability of a liquid to maintain contact with a solid surface. This compound can modify the wettability of surfaces by adsorbing onto them. For example, by adsorbing onto a hydrophobic polymer film, it can increase the hydrophilic nature of the surface. researchgate.net This change is quantifiable by measuring the contact angle of a water droplet on the surface; a lower contact angle indicates increased wettability. researchgate.net This property is crucial in applications where spreading of a formulation is desired. specialchem.com

Table 2: Summary of Interfacial Properties and Stabilization Mechanisms

Property / Mechanism Description
Adsorption Amphiphilic molecules accumulate at liquid-liquid and solid-liquid interfaces.
Micellization Above the CMC, molecules self-assemble into aggregates (micelles) in the bulk solution.
Steric Stabilization Hydrated polyoxyethylene chains form a repulsive barrier, preventing particle/droplet aggregation. nih.gov
Interfacial Film A protective film forms at the interface, providing a mechanical barrier to coalescence. plos.org
Liquid Crystal Formation Ordered, viscous structures form at high concentrations, immobilizing droplets and enhancing stability. mdpi.com
Interfacial Tension Reduction Lowers the energy required to create new surface area, facilitating emulsion formation. cosmileeurope.eu

| Wettability Modification | Alters the surface properties of solids, affecting how liquids spread across them. researchgate.net |

Demulsification Principles and Controlled Destabilization of Emulsions

Emulsions are thermodynamically unstable systems that, over time, tend to break down into their separate oil and water phases. The role of an emulsifier like this compound is to create a kinetically stable system by forming a protective film at the oil-water interface, thereby preventing coalescence of the dispersed droplets. cosmileeurope.euuobaghdad.edu.iq Controlled destabilization, or demulsification, is the process of intentionally breaking this stability. This process is crucial in various applications where the release of an internal phase or the separation of components is desired. The principles of demulsification in systems stabilized by surfactants like glycerol monostearate and its derivatives involve disrupting the interfacial film through various mechanisms.

One primary mechanism of destabilization in emulsions structured with monoglycerides (B3428702) is through polymorphic transformation. For instance, glycerol monostearate (GMS) structured emulsions can undergo a transformation from a functional α-gel phase to a more stable but less effective coagel phase. rsc.orgresearchgate.net This change in the crystalline structure of the stabilizer at the interface can lead to a loss of emulsion stability, resulting in water syneresis (the release of water from the emulsion). rsc.orgresearchgate.netresearchgate.net Factors influencing this transformation include the presence of co-emulsifiers, cooling rates, and applied shear during processing. rsc.orgresearchgate.net

A more direct method for controlled destabilization involves the introduction of a competing, low molecular weight surfactant. researchgate.netnih.gov This added surfactant, or demulsifier, can displace the original stabilizing agent from the oil-water interface. This principle has been demonstrated in water-in-oil (W/O) emulsions stabilized by crystalline glycerol monostearate (GMS). The effectiveness of a demulsifier depends on its ability to alter the wettability of the interfacially-bound GMS crystals. researchgate.netnih.gov Surfactants that can adsorb to both the oil-water interface and the surface of the GMS crystals can effectively modify their wettability, leading to the removal of the crystals from the interface, subsequent droplet coalescence, and the breakdown of the emulsion. researchgate.netnih.gov

Detailed research has identified several surfactants that are effective and ineffective at destabilizing GMS-stabilized W/O emulsions, providing a model for understanding controlled destabilization.

DemulsifierEfficacy in GMS-Stabilized Emulsion DestabilizationUnderlying Mechanism
Sorbitan (B8754009) Monooleate (SMO)EffectiveModifies wettability of GMS crystals, causing displacement from the interface. researchgate.netnih.gov
Sorbitan Monolaurate (SML)EffectiveModifies wettability of GMS crystals, causing displacement from the interface. researchgate.netnih.gov
Citric Acid Esters of Monoglycerides (CITREM)EffectiveModifies wettability of GMS crystals, causing displacement from the interface. researchgate.netnih.gov
Sorbitan Trioleate (STO)IneffectiveDoes not sufficiently modify the wettability of GMS crystals. researchgate.netnih.gov
Propylene (B89431) Glycol Monolaurate (PgML)IneffectiveDoes not sufficiently modify the wettability of GMS crystals. researchgate.netnih.gov
Polyglycerol Polyricinoleate (PGPR)IneffectiveDoes not sufficiently modify the wettability of GMS crystals. researchgate.netnih.gov

This controlled release was demonstrated by tracking the release of Sodium Chloride (NaCl) from the internal aqueous phase of the emulsion. researchgate.net The destabilization induced by effective demulsifiers was associated with a significantly faster release of the entrapped salt, confirming that the integrity of the GMS crystalline shells around the water droplets had been compromised. researchgate.netnih.gov While this compound is itself a strong emulsifier due to its hydrophilic polyoxyethylene chain, these principles of competitive adsorption and interfacial modification are fundamental to understanding how an emulsion it stabilizes could be intentionally broken down. The selection of an appropriate competing surfactant would be critical for achieving controlled destabilization.

Interactions with Polymeric Materials and Other Excipients

Polyoxyethylene (20) Glycerol (B35011) Monostearate as a Plasticizer and Compatibility Agent in Polymer Blends

Functioning as a plasticizer, polyoxyethylene (20) glycerol monostearate integrates between polymer chains, disrupting intermolecular forces and thereby increasing the free volume and flexibility of the polymer matrix. This action lowers the glass transition temperature (Tg), rendering the polymer more pliable. In immiscible polymer blends, it acts as a compatibility agent, reducing interfacial tension between different polymer phases. This leads to finer dispersion and a more stable, homogeneous blend with enhanced mechanical properties. For example, its emulsifying properties help to promote compatibility between polymers and other additives like fillers or plasticizers, ensuring a uniform mixture. pishrochem.com

Interactions with Synthetic Polymers (e.g., Polyethylene (B3416737), Polylactide)

The interaction of polyoxyethylene (20) glycerol monostearate with synthetic polymers such as polyethylene and polylactide (PLA) is of significant interest for modifying their properties. It has been used to prepare more flexible PLA composites. researchgate.net The addition of such plasticizers can reduce the brittleness and stiffness of PLA, decrease its glass transition temperature and strength, but improve elongation at break and enhance its crystallization ability. researchgate.net

Polyoxyethylene (20) glycerol monostearate can influence the crystallization of polymer matrices by acting as a nucleating agent. pishrochem.com This function helps in creating more uniform and smaller cell structures in foamed plastics, which can enhance the material's mechanical and insulation properties. pishrochem.com However, the specific effect can vary; for instance, in PBAT, the addition of glycerol monostearate (GMS) did not change the crystal structure but did influence the crystallization temperature of the GMS within the blend. mdpi.com

The impact of polyoxyethylene (20) glycerol monostearate on the barrier properties of polymeric films is multifaceted. The plasticizing effect, which increases free volume, can enhance the permeability of small molecules. mdpi.com Conversely, in some systems, its addition can improve barrier properties. For example, low concentrations of GMS in PBAT films substantially improved water vapor barrier properties, an effect attributed to the hydrophobicity of the modifier and its ability to form a waterproof layer through migration. mdpi.com An amphiphilic surfactant, polyethylene glycol sorbitan (B8754009) monostearate, was found to improve the water vapor and oxygen barrier properties in a thermoplastic starch/PLA/PBSA blend by enhancing compatibility between the polymer phases. nih.gov

Synergistic and Antagonistic Interactions with Co-Emulsifiers and Surfactants

Polyoxyethylene (20) glycerol monostearate is frequently combined with other surfactants to optimize emulsion characteristics.

Synergistic Interactions: When combined with emulsifiers like lecithin (B1663433), a synergistic behavior can be observed, particularly when used in equal ratios. nih.gov This combination can lead to the formation of more stable emulsions with small oil droplets. nih.govresearchgate.net The synergy is attributed to their interactions both in the bulk solution and at the oil-water interface, allowing for more effective packing and a more stable interfacial film. nih.govresearchgate.net

Antagonistic Interactions: While not extensively detailed in the provided context, antagonistic effects can arise if surfactants compete inefficiently for interfacial space, potentially destabilizing an emulsion.

The table below summarizes findings on the synergistic effects of combining Glycerol Monostearate (GMS) with Lecithin.

Emulsifier CombinationRatio (Lecithin:GMS)Observed Effect on EmulsionReference
Lecithin and GMS1:1Synergistic behavior, higher interfacial pressure at initial times. nih.gov
Lecithin and GMSVariousLecithin dominated the surface of oil droplets, providing stability. nih.gov
Lecithin and GMSNot SpecifiedGMS was found inside oil droplets, while lecithin was at the interface. researchgate.net

Interactions with Other Lipids and Fatty Acids in Complex Mixtures

In complex lipid mixtures, polyoxyethylene (20) glycerol monostearate plays a vital role. It can prompt the isothermal crystallization of fats like palm stearin (B3432776) in a dose-dependent manner and lead to an earlier onset of crystallization during cooling. nih.gov The addition of GMS to palm stearin resulted in the initial formation of α polymorphs, which then transitioned to β' polymorphs, and significantly reduced the crystal size. nih.gov

Research on mixtures of lauric acid and glycerol monolaurate demonstrated that their combined interaction with a lipid bilayer can trigger synergistic membrane remodeling, leading to extensive disruption that exceeds the effects of either component alone. nih.gov This highlights the complex and sometimes synergistic interactions that can occur between monoglycerides (B3428702) and fatty acids in lipid systems. nih.gov

The table below details research findings on the interaction of Glycerol Monostearate (GMS) with other lipids.

Lipid SystemGMS ConcentrationKey FindingsReference
Palm Stearin1%, 2%, and 4% w/wPrompted isothermal crystallization; led to earlier onset of crystallization; decreased crystal size. nih.gov
Lauric Acid / Lipid BilayerEquimolar with Lauric AcidSynergistic membrane disruption and remodeling. nih.gov
Palm Stearin:Canola Oil Blend3%, 6%, and 9% levels (with PGE)Increased solid fat content; modified melting point when used with sorbitan tristearate. researchgate.net

Influence on Rheological Properties of Material Systems

Polyoxyethylene (20) glycerol monostearate, commonly known as PEG-20 Glyceryl Stearate (B1226849), is a versatile nonionic surfactant widely utilized in pharmaceutical and cosmetic formulations for its ability to modify the rheological properties of complex fluid systems. Its primary functions include acting as an emulsifier, thickener, viscosity builder, and stabilizer. researchgate.netjetir.orgci.guideatamanchemicals.com The presence of both a lipophilic stearate portion and a hydrophilic polyoxyethylene chain allows it to operate at the oil-water interface, creating stable emulsions and influencing the consistency of the final product. jetir.orgcosmileeurope.eu

In emulsion-based systems such as creams and lotions, PEG-20 Glyceryl Stearate contributes significantly to the formulation's viscosity and texture. atamanchemicals.comatamanchemicals.com It is often used in concentrations ranging from 2% to 10% to build viscosity and act as a consistency regulator. ci.guide Its role is particularly crucial in oil-in-water (o/w) emulsions, where it helps to form and maintain a stable, finely dispersed mixture of oil and water, preventing phase separation. jetir.orgcosmileeurope.eu The thickening effect is a key attribute, providing creams and lotions with a desirable texture and feel upon application. atamanchemicals.com

When used in conjunction with polymeric thickening agents like carbomers, PEG-20 Glyceryl Stearate can act as a co-stabilizer. ci.guide While specific studies detailing the synergistic rheological effects are limited in publicly available literature, its function as an emulsifier and viscosity builder is complementary to the gel network formed by polymers. For instance, in topical formulations containing carbomers, which create a microgel network, the addition of emulsifiers and other excipients is critical for achieving the final desired viscoelastic properties. nih.govumich.edu The rheological behavior of such gels is characterized by pseudoplastic (shear-thinning) flow and the presence of a yield strength, which are properties that PEG-20 Glyceryl Stearate can influence through its interaction with the dispersed phase and the polymer matrix. nih.govresearchgate.net

The table below summarizes the reported functions of POE (20) glycerol monostearate related to its influence on material system rheology.

FunctionDescriptionTypical SystemReported ConcentrationSource(s)
Viscosity Builder / ThickenerIncreases the viscosity and consistency of the formulation.Creams, Lotions, Ointments2-10% jetir.orgci.guideatamanchemicals.com
O/W EmulsifierForms and stabilizes oil-in-water emulsions by reducing interfacial tension.Creams, LotionsNot specified jetir.orgcosmileeurope.eu
Consistency RegulatorHelps to control and maintain the desired texture and flow properties.Water-in-oil and Oil-in-water formulationsNot specified atamanchemicals.com
StabilizerMaintains the homogeneity and stability of the formulation over time.Emulsions, Conditioning ShampoosNot specified jetir.orgci.guide

Behavior in Hydrogel and Organogel Matrices

Detailed research focusing specifically on the behavior of this compound within distinct hydrogel and organogel matrices is limited in the available scientific literature. The majority of studies concerning gelled systems utilize its non-ethoxylated counterpart, Glycerol Monostearate (GMS).

GMS is a well-documented organogelator, capable of structuring oils into semi-solid materials through the formation of a crystalline network. nih.govresearchgate.net It is used to create oleogels with specific textural and rheological properties for applications in food and pharmaceuticals. nih.govresearchgate.netnih.gov However, the physicochemical properties of GMS are substantially different from those of PEG-20 Glyceryl Stearate. GMS is a lipophilic solid with a low Hydrophile-Lipophile Balance (HLB), making it suitable for structuring non-polar solvents.

In contrast, PEG-20 Glyceryl Stearate is significantly more hydrophilic due to the presence of the long polyoxyethylene chain, resulting in a high HLB value (approximately 13-15). jetir.orgci.guide This high HLB makes it an effective oil-in-water emulsifier and readily soluble or dispersible in aqueous systems. atamanchemicals.comjetir.org While it is a key component in many emulsion-based creams and lotions, which can be considered semi-solid gel-like systems, its role is primarily as a surfactant and viscosity modifier rather than a primary gelling agent for either aqueous (hydrogel) or oil (organogel) phases.

For hydrogels , which are three-dimensional networks of hydrophilic polymers swollen with water, the inclusion of a water-soluble surfactant like PEG-20 Glyceryl Stearate would primarily influence the system by modifying surface tension and potentially interacting with the polymer chains. nih.gov In systems like Carbopol gels, excipients such as glycerol and propylene (B89431) glycol are known to alter the rheological properties by modifying solvent-polymer interactions and hydrogen bonding. umich.edumdpi.com It is plausible that PEG-20 Glyceryl Stearate would have a similar interactive effect, but specific studies quantifying its impact on the network structure, swelling behavior, or viscoelastic moduli of common pharmaceutical hydrogels were not identified in the search.

Regarding organogels , the high hydrophilicity of PEG-20 Glyceryl Stearate makes it an unsuitable candidate to act as a primary organogelator in the same manner as GMS. Organogelators are typically amphiphilic molecules with a dominant lipophilic character that allows them to self-assemble in non-polar solvents to create a three-dimensional network that immobilizes the liquid oil. jetir.orgmdpi.com The extensive ethoxylation of PEG-20 Glyceryl Stearate favors its partitioning into aqueous phases or its function at the oil-water interface, rather than self-assembly within a bulk oil phase. Therefore, data on its behavior as a structurant in organogel matrices is absent, as its chemical nature is not conducive to this function.

Applications in Advanced Formulation Science and Material Engineering

Role as an Emulsifier and Stabilizer in Non-Aqueous and Aqueous Formulations

POE (20) glycerol (B35011) monostearate functions effectively as an emulsifier and stabilizer across a wide spectrum of formulations, from traditional creams and lotions to more complex industrial products. Its primary role is to reduce the interfacial tension between immiscible phases, such as oil and water, facilitating their dispersion and preventing coalescence. atamanchemicals.comshoprythm.com

In aqueous formulations like oil-in-water (O/W) emulsions, the hydrophilic POE chains orient towards the aqueous phase, while the lipophilic stearate (B1226849) tail anchors in the oil droplets. This creates a stable interfacial film that acts as a mechanical barrier, preventing the oil droplets from merging. atamanchemicals.com This mechanism is crucial in the food, cosmetic, and pharmaceutical industries for creating stable products like creams, lotions, and margarine. atamanchemicals.comguidechem.comcnchemsino.com

Conversely, in non-aqueous or water-in-oil (W/O) systems, its lipophilic character is dominant, helping to disperse water droplets within an oil phase. atamanchemicals.com The compound's stabilizing effect also extends to preventing the crystallization of certain components, increasing shelf life, and maintaining the desired texture and consistency of the final product. atamanchemicals.comresearchgate.net In some formulations, it can synergistically interact with other emulsifiers, such as lecithin (B1663433), to enhance emulsion stability. researchgate.net

Functionality in Microemulsions and Self-Emulsifying Systems

The unique properties of POE (20) glycerol monostearate are particularly valuable in the formulation of microemulsions and self-emulsifying drug delivery systems (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, designed to form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract. nih.govpharmaexcipients.comjournal-imab-bg.org

In these systems, this compound acts as a surfactant or co-surfactant. researchgate.net Its ability to significantly lower the interfacial tension between the oil and aqueous phases is critical for the spontaneous emulsification process. nih.gov This leads to the formation of small, uniform droplets, often in the nanometer range, which increases the surface area for drug release and absorption. journal-imab-bg.orgresearchgate.net The compound's inclusion in SEDDS formulations helps to improve the solubility and bioavailability of poorly water-soluble drugs. pharmaexcipients.com Studies have shown that glyceryl monostearate can be a key lipid component in self-nanoemulsifying drug delivery systems. helsinki.ficore.ac.uk

Development of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

This compound is a fundamental component in the fabrication of next-generation lipid-based nanocarriers, specifically Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). nih.govnih.gov SLNs are colloidal carriers made from solid lipids, while NLCs are an advanced version that incorporates a blend of solid and liquid lipids. nih.govbiointerfaceresearch.com

In these formulations, glycerol monostearate typically serves as the primary solid lipid, forming the core matrix of the nanoparticle. nih.govunivpancasila.ac.idsdiarticle1.inmdpi.com This solid matrix is advantageous for encapsulating lipophilic drugs, protecting them from degradation, and enabling controlled release. nih.gov The choice of glycerol monostearate is driven by its biocompatibility, biodegradability, and its solid state at body temperature. nih.govbiointerfaceresearch.com High-pressure homogenization and microemulsion-based methods are common techniques used to prepare these nanoparticles, with glycerol monostearate being a key ingredient in the lipid phase. nih.govekb.egnih.gov

The stability of SLN and NLC dispersions is paramount for their function. This compound contributes to this stability both as a component of the lipid matrix and, more significantly, when used in conjunction with other surfactants as a stabilizer. The polyoxyethylene groups provide a steric hindrance effect on the nanoparticle surface. This steric barrier physically prevents the nanoparticles from aggregating or coalescing, ensuring the long-term stability of the colloidal dispersion. nih.gov The prevention of aggregation is crucial for maintaining a consistent particle size distribution and therapeutic efficacy. birjand.ac.ir The stability of these systems can be maintained for extended periods, with studies showing stability for months. birjand.ac.ir

The concentration and type of lipids and surfactants directly influence the critical quality attributes of lipid nanocarriers, namely their particle size and zeta potential. ijcmas.com Glycerol monostearate, as the solid lipid, plays a central role in determining these characteristics. Research has consistently shown that formulations using glycerol monostearate can produce nanoparticles within the desired nanometer range. impactfactor.org

Zeta Potential: Zeta potential is a measure of the surface charge of the nanoparticles and is a key indicator of the stability of a colloidal dispersion. birjand.ac.ir A sufficiently high absolute zeta potential value (typically > |20| mV) prevents particle aggregation through electrostatic repulsion. nih.gov NLCs formulated with glycerol monostearate have been shown to exhibit negative zeta potentials, for example, -20.2 mV for β-Elemene-loaded NLCs, indicating good physical stability. nih.gov

Table 1: Research Findings on Particle Size and Zeta Potential of Glycerol Monostearate-Based Nanocarriers
Formulation TypeActive IngredientAverage Particle Size (nm)Zeta Potential (mV)Reference
NLCβ-Elemene138.9-20.2 nih.gov
SLNZataria multiflora essential oil255-37.8 birjand.ac.ir
SLNDibenzoyl peroxide194.6 - 406.6Not Reported journaljpri.com
SLNErythromycin220 - 328.3Not Reported journaljpri.com
SLNTretinoin175Not Reported nih.gov

Application as a Structuring Agent in Lipid-Based Systems

Beyond nanoparticles, this compound is utilized as a structuring agent, particularly in the creation of oleogels. Oleogels are systems where liquid oils are immobilized within a three-dimensional network formed by a structuring agent, resulting in a semi-solid material. This technology is of significant interest in the food industry as a strategy for reducing saturated fats. nih.gov

Glycerol monostearate can form a thermoreversible crystalline network that entraps liquid oil, imparting textural and structural properties similar to solid fats. nih.gov This ability to structure liquid oils is valuable in creating products like margarine and other spreads with improved nutritional profiles. nih.gov The polymorphism of glycerol monostearate (its ability to exist in different crystalline forms, such as α and β) is a critical factor that influences drug incorporation, stability, and release from lipid matrix particles. nih.gov

Utilization in Industrial Processes and Material Design

The utility of this compound extends beyond food and pharmaceuticals into various industrial applications and material design. Its surface-active properties are leveraged in the plastics and polymer industry, where it functions as a lubricant, anti-static agent, and anti-fogging agent. atamanchemicals.comyizeliadditive.com

In Plastics: As an additive, it reduces friction during processing steps like extrusion and injection molding, improving the flow of polymer melts. yizeliadditive.com It also migrates to the surface of plastic films, preventing them from sticking together (anti-blocking) and dissipating static charge, which is crucial for packaging applications, especially for electronics. atamanchemicals.comyizeliadditive.com

In Material Synthesis: In material science, glycerol monostearate can be used as a precursor in the synthesis of other materials. For example, it can be used in polycondensation reactions to create biodegradable polyester (B1180765) polyols, which have applications in developing new polymers. researchgate.net It is also used in the formulation of inks and coatings as an emulsifier. specialchem.com

Role in Enhancing Solubility and Dispersion of Active Compounds within Carrier Systems

Polyoxyethylene (20) glycerol monostearate, a non-ionic surfactant, plays a critical role in advanced formulation science, primarily by enhancing the solubility and improving the dispersion of poorly water-soluble active compounds. Its amphiphilic molecular structure, consisting of a lipophilic stearate tail and a hydrophilic polyoxyethylene head, allows it to act at the interface between immiscible phases. This dual characteristic is fundamental to its function as both a solubilizing agent and a dispersing agent in a variety of carrier systems. atamanchemicals.comatamanchemicals.com

Enhancing Solubility of Active Compounds

The efficacy of many active pharmaceutical ingredients (APIs) is limited by their poor aqueous solubility, which can lead to low bioavailability. nih.gov this compound addresses this challenge through several key mechanisms.

Mechanisms of Solubility Enhancement:

Micellar Solubilization: Above its critical micelle concentration (CMC), this compound self-assembles in aqueous solutions to form micelles. These spherical structures possess a hydrophobic core and a hydrophilic shell. Poorly soluble, lipophilic active compounds can be partitioned into the hydrophobic core, effectively being encapsulated and solubilized within the aqueous medium. This mechanism significantly increases the apparent solubility of the compound. Research on structurally similar surfactants, such as polyoxyethylene 40 stearate, has demonstrated considerable increases in the aqueous solubility of drugs like griseofulvin (B1672149) and tolbutamide (B1681337) due to micellar solubilization. nih.gov

Inhibition of Crystallization: In solid carrier systems, such as solid dispersions, this compound can act as a crystallization inhibitor. nih.gov By incorporating a drug into a matrix containing this excipient, the drug can be maintained in a higher-energy, amorphous state. This amorphous form is more soluble and dissolves more rapidly than the stable crystalline form. The surfactant molecules sterically hinder the drug molecules from arranging into a crystal lattice, thereby preserving the enhanced solubility upon storage. nih.gov

Improved Wettability: For solid active compounds, the surfactant improves wettability by reducing the interfacial tension between the particle surface and the surrounding liquid. This allows the solvent to penetrate and wet the particles more effectively, which is a prerequisite for dissolution.

Application in Advanced Drug Delivery Systems:

This compound and its precursor, glycerol monostearate (GMS), are integral components in the formulation of lipid-based drug delivery systems like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). nih.gov In these systems, the active compound is dissolved or dispersed within a solid lipid core. The surfactant stabilizes the nanoparticles and, crucially, enhances the drug's solubility within the lipid matrix itself. Research on a lipid carrier system for atorvastatin, using glycerol monostearate and the ethoxylated surfactant poloxamer-407, demonstrated a 25-fold increase in the drug's solubility. researchgate.net This significant improvement was attributed to the conversion of the drug from its crystalline state to a more soluble amorphous form within the lipid carrier, a state stabilized by the surfactant. researchgate.net The ability of these systems to effectively solubilize and entrap active compounds is a direct measure of the surfactant's performance.

The following table summarizes research findings on the entrapment efficiency and solubility enhancement of various active compounds in carrier systems that utilize glycerol monostearate in conjunction with ethoxylated surfactants.

Active CompoundCarrier SystemKey Surfactants/ComponentsResearch FindingReference
AtorvastatinSolid Lipid PastillesGlycerol Monostearate, Poloxamer-40725-fold increase in saturation solubility. researchgate.net
ItraconazoleLipid-Polymer Hybrid Nanoparticles (LPHNPs)Glycerol Monostearate, Chitosan, Poloxamer 188High entrapment efficiency (85.4%) achieved due to increased solubility of the drug in the lipid/surfactant phase. nih.gov
Triamcinolone AcetonideSolid Lipid Nanoparticles (SLNs)Glycerol Monostearate, Tween 20, Tween 80Achieved a high drug entrapment efficiency of 96% ± 11.5. journaljpri.com
Erythromycin BaseSolid Lipid Nanoparticles (SLNs)Glycerol Monostearate, Tween 20, Tween 80Achieved a high drug entrapment efficiency of 94.6% ± 14.9. journaljpri.com
Dibenzoyl PeroxideSolid Lipid Nanoparticles (SLNs)Glycerol Monostearate, Tween 20, Tween 80Achieved a drug entrapment efficiency of 80.5% ± 9.45. journaljpri.com

Improving Dispersion of Active Compounds

Beyond enhancing solubility, this compound is a highly effective dispersing and emulsifying agent, essential for the physical stability of many formulations. atamanchemicals.com It ensures that active compounds, whether solid particles or immiscible liquid droplets, are uniformly distributed throughout a carrier system and remain so over time.

Mechanisms of Dispersion Stabilization:

The primary mechanism by which this compound stabilizes dispersions is steric hindrance. The lipophilic stearate portion of the molecule adsorbs onto the surface of the active compound particle or oil droplet. The long, flexible, and hydrophilic polyoxyethylene (POE) chains then extend into the surrounding aqueous medium. These POE chains form a hydrated barrier on the surface of the particles. When two particles approach each other, these hydrated layers overlap, creating a repulsive force that prevents the particles from aggregating or coalescing. This steric stabilization is highly effective in creating stable nanosuspensions, emulsions, and other colloidal systems.

Impact on Particle Size and Formulation Stability:

In liquid formulations, maintaining a small and uniform particle size is critical for performance, stability, and, in many cases, bioavailability. nih.govnih.gov this compound is instrumental in both achieving a small particle size during formulation and preventing particle size growth (e.g., through aggregation or Ostwald ripening) during storage. google.com In the production of solid lipid nanoparticles, the concentration of the stabilizing surfactant has been shown to directly influence the resulting particle size, with higher surfactant concentrations generally leading to smaller nanoparticles. ijndd.in The ability to form stable particles in the nanometer range is a key advantage for advanced drug delivery, as it increases surface area for dissolution and can improve absorption. nih.gov

The table below presents data from studies on GMS-based nanoparticles, illustrating the effectiveness of systems stabilized by ethoxylated surfactants in producing fine, nano-scale dispersions of various active compounds.

Active CompoundCarrier SystemKey Surfactants/ComponentsAchieved Particle Size (Mean Diameter)Reference
DocetaxelSolid Lipid Nanoparticles (SLNs)Glycerol Monostearate~100 nm nih.govbohrium.com
Dibenzoyl PeroxideSolid Lipid Nanoparticles (SLNs)Glycerol Monostearate, Tween 20, Tween 80194.6 nm to 406.6 nm sdiarticle1.in
Erythromycin BaseSolid Lipid Nanoparticles (SLNs)Glycerol Monostearate, Tween 20, Tween 80220.0 nm to 328.3 nm sdiarticle1.in
Triamcinolone AcetonideSolid Lipid Nanoparticles (SLNs)Glycerol Monostearate, Tween 20, Tween 80227.3 nm to 480.6 nm sdiarticle1.in
ItraconazoleLipid-Polymer Hybrid Nanoparticles (LPHNPs)Glycerol Monostearate, Chitosan, Poloxamer 188421 nm to 725 nm nih.gov

Computational and Theoretical Modeling of Polyoxyethylene 20 Glycerol Monostearate Behavior

Molecular Dynamics (MD) Simulations for Molecular Interactions and Diffusion

Molecular dynamics (MD) simulations are powerful computational tools used to study the structure and dynamics of molecules. While specific MD studies focusing exclusively on POE (20) glycerol (B35011) monostearate are not abundant in publicly available literature, insights can be drawn from simulations of its constituent parts: glycerol monostearate (GMS) and polyoxyethylene (POE) chains.

MD simulations of GMS have been used to investigate its effect on the diffusion of water molecules in systems like amorphous polyethylene (B3416737). nih.gov These studies have shown that GMS can suppress the diffusion and dispersion of water molecules. nih.gov By analyzing the mean square displacement (MSD) and radial distribution function (RDF), it was found that GMS reduces the diffusion coefficient of water. nih.gov This suggests that the glycerol monostearate moiety in POE (20) GMS likely plays a significant role in structuring water at interfaces.

Simulations of polysorbate 80, a surfactant which also contains a POE (20) chain, have provided estimates for the diffusion constants of both a free molecule and a micelle. The estimated diffusion constant for a free polysorbate 80 molecule was 1.8 × 10⁻⁶ cm²/s, while for a micelle it was significantly lower at 1.8 × 10⁻⁷ cm²/s. The lateral diffusion of molecules on the micelle surface was estimated to be 1.7 × 10⁻⁷ cm²/s, highlighting the dynamic nature of the micellar structure. Given the structural similarities, the diffusion behavior of POE (20) glycerol monostearate is expected to be in a comparable range.

Table 1: Estimated Diffusion Constants from MD Simulations of a Structurally Related Surfactant (Polysorbate 80)

SpeciesDiffusion Constant (cm²/s)
Free Molecule1.8 × 10⁻⁶
Micelle1.8 × 10⁻⁷
Lateral Diffusion on Micelle Surface1.7 × 10⁻⁷

Thermodynamic Modeling of Phase Equilibria

The phase behavior of this compound in aqueous and non-aqueous systems is a key determinant of its functionality as an emulsifier and stabilizer. Thermodynamic models can predict the phase diagrams of surfactant-water or surfactant-oil-water systems.

For the glycerol monostearate backbone, thermodynamic analysis of its production via glycerolysis of glycerol and stearic acid has been performed. rsc.orgnih.gov This analysis provides fundamental thermodynamic data for the formation of the ester linkage.

Thermodynamic ParameterValue
ΔHor+ 45.69 kJ/mol
ΔSor+1.144 kJ/mol.K
ΔGor–1.074 kJ/mol

Data for the glycerolysis reaction to form glycerol monostearate. rsc.orgnih.gov

The phase behavior of nonionic surfactants with polyoxyethylene headgroups in water is complex and has been extensively studied for related compounds. rsc.org The phase behavior is governed by factors such as the length of the alkyl chain, the length of the POE chain, temperature, and concentration. Typically, with increasing surfactant concentration, systems of POE-containing surfactants in water can transition through various liquid crystalline phases, including micellar (I₁), hexagonal (H₁), bicontinuous cubic (V₁), and lamellar (Lα) phases. rsc.org

A model phase diagram for polyoxyethylene surfactants shows that the phase structure is a function of surfactant volume fraction and micelle curvature. rsc.org For this compound, with its relatively large hydrophilic headgroup, the formation of spherical or rod-like micelles at low concentrations is expected. As the concentration increases, these may pack into ordered liquid crystalline phases. Temperature also plays a crucial role, with many polyoxyethylene surfactants exhibiting a cloud point, which is the temperature at which the surfactant solution becomes turbid due to phase separation.

Computational Approaches to Predict Interfacial Adsorption and Self-Assembly

Computational methods are increasingly used to predict the self-assembly of surfactants into micelles, vesicles, and other aggregates, as well as their adsorption at interfaces.

Coarse-grained (CG) MD simulations are particularly well-suited for studying the self-assembly of amphiphilic molecules, as they allow for the simulation of larger systems over longer timescales than all-atom simulations. Studies on PEGylated lipids have demonstrated that mixtures of lipids and their PEGylated counterparts can self-assemble into liposomes, bicelles, or micelles, with the resulting structure being dependent on the concentration of the PEGylated lipid.

The critical packing parameter (CPP) is a useful concept for predicting the morphology of self-assembled structures. Machine learning models have been developed that can predict the CPP directly from the chemical structure of a molecule, which in turn can be used to predict the likely self-assembled morphology. For a molecule like this compound, the large hydrophilic POE headgroup would result in a low CPP, favoring the formation of spherical or rod-like micelles in aqueous solutions.

The adsorption of similar molecules, such as glycerol monooleate (GMO), onto surfaces has been studied using a combination of experimental techniques and MD simulations. researchgate.netresearchgate.net These studies have shown that in non-polar solvents, GMO can adsorb as self-assembled reverse micelles. researchgate.netresearchgate.net In the presence of water, the adsorption behavior is modified, with GMO molecules associating with a thin layer of water on the surface. researchgate.netresearchgate.net This provides a model for how this compound might behave at oil-water or solid-water interfaces.

Structure-Function Relationship Elucidation through In Silico Methods

In silico methods are pivotal in establishing relationships between the molecular structure of a surfactant and its functional properties, such as emulsification efficiency, detergency, and solubilization capacity. For this compound, the key structural features are the hydrophobic stearate (B1226849) tail and the hydrophilic polyoxyethylene headgroup.

The balance between the hydrophilic and hydrophobic portions of the molecule, often quantified by the Hydrophilic-Lipophilic Balance (HLB) value, is a primary determinant of its function. For ethoxylated fatty acid esters, the number of ethylene (B1197577) oxide units directly influences the HLB value and thus their self-emulsifying properties.

Computational studies can provide a more detailed understanding of how these structural features translate into function. For example, simulations can reveal how the conformation of the POE chain at an oil-water interface affects the interfacial tension and the stability of an emulsion. The length of the POE chain (20 units in this case) is expected to provide significant steric stabilization, preventing the coalescence of emulsion droplets.

While specific in silico studies detailing the structure-function relationship of this compound are limited, the general principles derived from computational studies of other nonionic surfactants are applicable. These studies consistently show that the length and branching of the hydrophobic tail, and the size and nature of the hydrophilic headgroup, are the primary determinants of a surfactant's performance in various applications. Future in silico studies could focus on systematically varying the length of the POE chain and the fatty acid tail in glycerol esters to create predictive models for their emulsifying and stabilizing properties.

Current Research Challenges and Future Directions

Strategies for Enhancing Polymorphic Stability in Formulated Systems

A significant area of research for many lipid-based excipients is the control of polymorphism, where a substance can exist in multiple crystalline forms. For the precursor molecule, glycerol (B35011) monostearate (GMS), this phenomenon is well-documented. GMS can crystallize into different polymorphs (α, β', β), with the transformation from the metastable α-form to the more stable β-form often leading to undesirable changes in product texture, stability, and release characteristics over time. nih.gov

In contrast, the polymorphic behavior of POE (20) glycerol monostearate is not extensively studied. The addition of a large, flexible polyoxyethylene chain (averaging 20 ethylene (B1197577) oxide units) to the GMS backbone significantly increases molecular complexity. cosmileeurope.eu It is hypothesized that this bulky hydrophilic chain disrupts the highly ordered crystal lattice packing necessary for distinct polymorphic transitions.

Current Research Focus:

Comparative Crystallography: A primary challenge is the lack of direct comparative studies on the crystalline nature of this compound versus its non-ethoxylated counterpart. Future research is needed to determine if it exhibits any polymorphic or amorphous behavior and how that impacts the long-term stability of emulsions.

Influence of Formulation Components: Investigating how other ingredients in a formulation (e.g., co-emulsifiers, active ingredients, polymers) might induce or inhibit structural ordering of this compound is a critical next step.

Control via Processing Parameters: Research is required to understand how manufacturing process conditions, such as cooling rates and shear forces, affect the final solid-state structure of this emulsifier within a finished product.

Overcoming these challenges will enable the formulation of more robust and physically stable systems by controlling the solid-state properties of the emulsifier.

Deeper Elucidation of Complex Interaction Mechanisms at the Molecular Level

At a fundamental level, this compound functions by reducing the interfacial tension between immiscible phases like oil and water. cosmileeurope.eu However, the precise molecular interactions that govern its performance in complex, multi-component systems are not fully understood. Its role often extends beyond simple emulsification to include influencing the skin barrier or modifying the rheology of a formulation. scientific.netnih.gov

A significant research challenge is to move beyond the macroscopic description of its function and develop a detailed molecular-level picture of its behavior. This involves understanding how individual molecules orient themselves at interfaces, form aggregates like micelles, and interact with other molecules such as active pharmaceutical ingredients (APIs), polymers, and biological membranes. Studies on related emulsifiers have shown that they can be absorbed into the skin's lipid bilayer, potentially altering its barrier function. nih.gov

Future research directions include:

Advanced Computational Modeling: Utilizing molecular dynamics simulations to model the self-assembly of this compound in various solvents and its interaction with lipid bilayers and other formulation components.

Spectroscopic Analysis: Employing advanced spectroscopic techniques (e.g., NMR, FTIR) to probe the intermolecular forces, such as hydrogen bonding and hydrophobic interactions, between the surfactant and other ingredients.

Interfacial Rheology: Studying the behavior of this compound films at oil-water interfaces to understand how they contribute to emulsion stability and texture under different conditions.

A deeper molecular understanding will allow for more rational design of formulations where the emulsifier's interactions can be precisely controlled to achieve desired product attributes.

Development of Novel and Sustainable Synthesis Routes

The conventional synthesis of this compound is a multi-step process. It typically begins with the esterification of glycerin with stearic acid to produce glycerol monostearate, which is then followed by ethoxylation, a reaction with ethylene oxide under catalytic conditions. atamanchemicals.com While effective, this process presents challenges related to sustainability and process control. The reliance on petrochemical-derived ethylene oxide and the need for precise control over the ethoxylation reaction to achieve the desired chain length are key areas for improvement.

Research into more sustainable and efficient synthesis methods is a priority. This aligns with a broader industry trend towards "green chemistry" and the use of renewable resources.

Key Research Initiatives:

Bio-based Feedstocks: Exploring the use of entirely renewable feedstocks, such as crude glycerol from biodiesel production and stearic acid from sustainable plant sources.

Enzymatic Catalysis: Investigating the use of lipases for the initial esterification step, which can offer higher specificity and milder reaction conditions compared to chemical catalysts.

Greener Ethoxylation Alternatives: While challenging, research into alternative methods to introduce polyether chains without using ethylene oxide or developing more efficient and selective catalytic systems for the current process is a long-term goal. One study on a similar compound, ethoxylated glycerol monooleate, utilized potassium hydroxide (B78521) as a catalyst for the ethoxylation step. researchgate.net

The table below summarizes current and potential synthesis strategies.

Synthesis StepConventional MethodPotential Sustainable AlternativeKey Advantage of Alternative
Esterification High-temperature chemical catalysisLipase-mediated enzymatic reactionHigher selectivity, milder conditions, reduced byproducts
Ethoxylation Ethylene oxide with alkaline catalystImproved catalytic systems; bio-based ethylene oxideIncreased efficiency, better control of chain length, renewable feedstock

The development of novel synthesis routes is crucial for reducing the environmental footprint of this widely used emulsifier and improving the economic feasibility of its production.

Tailoring Functionality through Targeted Structural Modification

This compound is itself a product of structural modification, where the addition of a PEG chain to GMS transforms it from a water-in-oil emulsifier to a more hydrophilic, oil-in-water emulsifier. atamanchemicals.comcir-safety.org The "20" in its name denotes an average number of repeating ethylene oxide units, and altering this number is one way to modify the surfactant's properties, particularly its Hydrophile-Lipophile Balance (HLB). cosmileeurope.eu

The challenge and future direction lie in moving beyond simple adjustments of the PEG chain length to more targeted modifications that can impart novel functionalities. This involves creating a toolbox of modified surfactants with precisely tailored properties for specific, advanced applications.

Areas for Future Exploration:

Varying Lipophilic Tails: Synthesizing analogues with different fatty acid chains (e.g., oleic, lauric) to fine-tune the emulsifier's interaction with different types of oils.

Functional End-Groups: Modifying the terminal hydroxyl group of the PEG chain by attaching specific functional moieties, such as targeting ligands for drug delivery or charged groups to alter interfacial properties.

Branched or Block Co-polymer Structures: Creating more complex architectures, such as branched PEG chains or block co-polymers with other polymers, to create surfactants with unique rheological or stimuli-responsive properties.

A notable application of this concept is the use of PEG-stearates to modify the surface of nanoparticles. Incorporating a PEGylated lipid into solid lipid nanoparticles can increase their stability and circulation time in biological systems, demonstrating how these molecules can be used as functional building blocks. dovepress.com By systematically exploring these structural modifications, researchers can develop a new generation of high-performance surfactants designed for purpose.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying monoester content in POE (20) glycerol monostearate, and how do pharmacopeial guidelines ensure accuracy?

  • Methodological Answer : The USP-NF and Ph.Eur. recommend size-exclusion liquid chromatography (SEC) for monoglyceride quantification. The assay involves dissolving the compound in tetrahydrofuran (8 mg/mL) and using a mobile phase of tetrahydrofuran with UV detection . Internal standards (e.g., hexadecyl hexadecanoate) and propionating reagents are used to derivatize samples, ensuring specificity for monoesters. Recent updates to pharmacopeial monographs emphasize eliminating reference standards and validating methods against interlaboratory variability to resolve data discrepancies .

Q. How does the synthesis route of this compound affect its monoester-to-diester ratio, and what purity thresholds are critical for research applications?

  • Methodological Answer : Synthesis via glycerin and stearoyl chloride produces a mixture of mono-, di-, and triglycerides, with purity dependent on reaction stoichiometry and purification steps. The NF monograph specifies ≥90% monoglycerides for pharmaceutical use, achieved through fractional distillation or solvent crystallization. Impurities like palmitate or oleate esters (from mixed fatty acid sources) must be quantified using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) .

Q. What are the solubility profiles of this compound in polar vs. nonpolar solvents, and how do these properties influence formulation design?

  • Methodological Answer : The compound is soluble in hot water (>75°C) and ethanol but insoluble in aliphatic solvents. This amphiphilic behavior makes it suitable for emulsions. Researchers should pre-disperse the compound in hot aqueous phases (70–80°C) to avoid recrystallization during cooling. Solubility in lipid phases (e.g., oleic acid) is enhanced by co-surfactants like poloxamer 407, as demonstrated in nanostructured lipid carrier (NLC) formulations .

Advanced Research Questions

Q. How can researchers optimize experimental designs to resolve contradictory data on the thermal stability of this compound in lipid-based drug delivery systems?

  • Methodological Answer : Contradictions arise from varying lipid-phase compositions and heating protocols. For example, studies reporting decomposition at 80°C may use pure glycerol monostearate, while NLC formulations with oleic acid show stability up to 90°C due to lipid matrix interactions . Differential scanning calorimetry (DSC) should be paired with accelerated stability testing (40°C/75% RH for 6 months) to model real-world degradation pathways. Antioxidants (e.g., BHT) at 0.01–0.1% w/w can mitigate oxidative decomposition noted in safety data .

Q. What advanced spectroscopic techniques are suitable for characterizing the polyethylene oxide (POE) chain conformation in this compound, and how do these findings correlate with emulsification efficiency?

  • Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies POE chain vibrations (C-O-C at 1,100 cm⁻¹) and confirms ether linkage integrity. Small-angle X-ray scattering (SAXS) reveals POE chain hydration and micelle size (typically 10–50 nm). Emulsification efficiency correlates with POE chain length: POE (20) achieves lower interfacial tension (≤5 mN/m) than shorter chains (POE 5–10), as validated by dynamic light scattering (DLS) in NLC systems .

Q. How do batch-to-batch variations in monoester content impact the reproducibility of this compound in nanoparticle formulations, and what statistical controls are recommended?

  • Methodological Answer : Variations >5% in monoester content (e.g., 85–95%) alter nanoparticle polydispersity index (PDI) and drug encapsulation efficiency. Researchers should implement quality-by-design (QbD) approaches, using response surface methodology (RSM) to model critical parameters (e.g., stirring time, lipid ratio). High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) ensures batch consistency pre-formulation .

Q. What mechanistic insights explain the conflicting reports on this compound’s cytotoxicity in in vitro models, and how can these be addressed methodologically?

  • Methodological Answer : Discrepancies arise from differing cell lines and surfactant concentrations. For instance, IC₅₀ values vary from 50 µg/mL (HEK293) to >200 µg/mL (Caco-2) due to cell membrane lipid composition. Pre-treatment with serum proteins (e.g., 10% FBS) reduces cytotoxicity by 30–40%, as proteins adsorb onto surfactant micelles. Researchers should standardize assays using MTT or resazurin reduction tests with ≤10 µg/mL concentrations for biocompatibility screening .

Tables for Key Data

Table 1: Pharmacopeial Specifications for this compound

ParameterUSP-NF RequirementPh.Eur. Requirement
Monoester Content≥90%≥90%
Antioxidant Limit≤0.1% w/w≤0.1% w/w
Heavy Metals (Pb)≤10 ppm≤10 ppm
Residual SolventsClass 2 LimitsICH Q3C Compliance
Sources:

Table 2: Optimized Parameters for NLC Formulations Using this compound

ParameterOptimal RangeImpact on NLC Properties
Lipid Phase Ratio1.25:0.625 (GMS:OA)Entrapment Efficiency >85%
Stirring Time30–45 minPDI <0.2
Surfactant Concentration2–4% w/vZeta Potential
Sources:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.